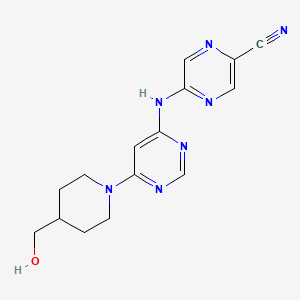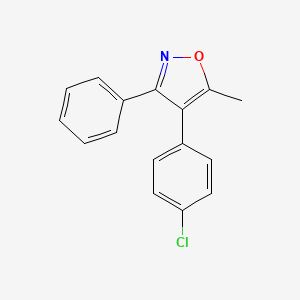
4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 3-position of the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzoyl chloride with acetophenone in the presence of a base such as sodium hydride can lead to the formation of the desired isoxazole ring . The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole can be compared with other similar compounds to highlight its uniqueness:
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an isoxazole ring.
4-Chlorophenyl azide: Contains an azide group instead of an isoxazole ring.
Bis(4-chlorophenyl) sulfone: Contains a sulfone group and is used in different applications.
Propiedades
Fórmula molecular |
C16H12ClNO |
|---|---|
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-5-methyl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H12ClNO/c1-11-15(12-7-9-14(17)10-8-12)16(18-19-11)13-5-3-2-4-6-13/h2-10H,1H3 |
Clave InChI |
FJKJWPPCRCHVPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


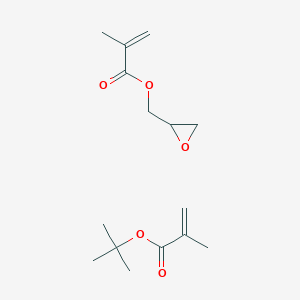


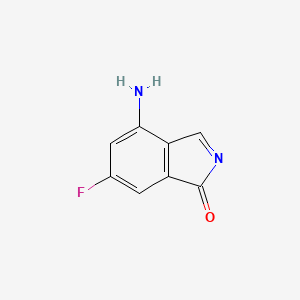
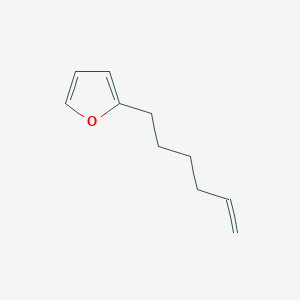
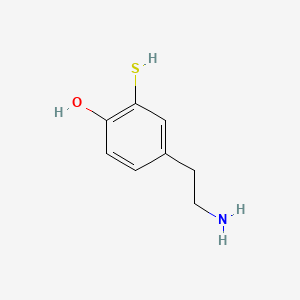

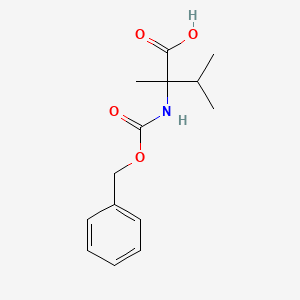
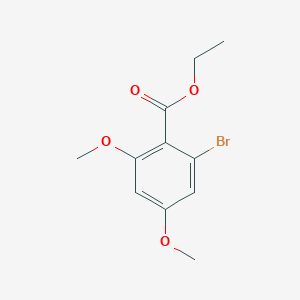
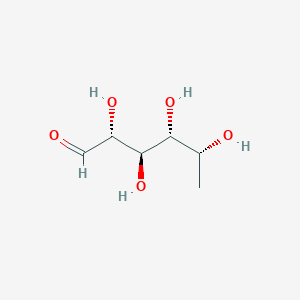

![(E)-[(2Z)-2-(hydroxymethylidene)-3-oxobutylidene]urea](/img/structure/B12339130.png)

